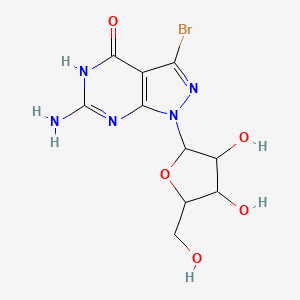

8-Aza-7-bromo-7-deazaguanosine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrN5O5 |

|---|---|

Molecular Weight |

362.14 g/mol |

IUPAC Name |

6-amino-3-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[5,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C10H12BrN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20) |

InChI Key |

IFDHGJWXTTXQDU-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Aza-7-bromo-7-deazaguanosine

This technical guide provides a comprehensive overview of the synthetic protocols for 8-Aza-7-bromo-7-deazaguanosine, a modified nucleoside of interest to researchers in drug development and chemical biology. The synthesis involves a multi-step process encompassing the construction of the core heterocyclic base, regioselective bromination, glycosylation, and subsequent deprotection. This document outlines the detailed methodologies, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathways.

Synthetic Strategy Overview

The synthesis of this compound typically proceeds through a convergent approach. The core strategy involves the initial synthesis of a protected 8-aza-7-deazaguanine derivative, followed by bromination at the 7-position. This halogenated base is then glycosylated with a protected ribofuranose or deoxyribofuranose sugar. The final step involves the removal of protecting groups to yield the target nucleoside. A key challenge lies in the regioselective bromination and the efficiency of the subsequent palladium-catalyzed cross-coupling reactions, which can be sensitive to the protecting groups on the purine (B94841) ring.[1]

A common precursor for the synthesis of 8-aza-7-deazaguanosine derivatives is 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.[1] Halogenated analogues, such as those with iodo or bromo substituents, serve as key intermediates for further derivatization.[1]

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following sections detail the key experimental steps involved in the synthesis.

Synthesis of a Key Intermediate: 7-Bromo-8-aza-7-deazaguanosine Derivative

A plausible route to this compound involves the glycosylation of a pre-brominated 8-aza-7-deazapurine base. An alternative, and often more challenging route, is the direct bromination of an existing 8-aza-7-deazaguanosine nucleoside. The following protocol is a composite based on methodologies for related compounds.[1][2]

Step 1: Synthesis of the Protected 8-Aza-7-deazapurine Base

The synthesis often starts from commercially available or readily prepared pyrazolo[3,4-d]pyrimidine derivatives. For instance, 3,6-dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be utilized as a starting material.[1]

Step 2: Glycosylation

Glycosylation of the brominated heterocyclic base is a critical step. Different protocols can be employed, including the use of Lewis acids like BF₃·OEt₂ at elevated temperatures.[1]

Illustrative Glycosylation Reaction:

Caption: Schematic of the glycosylation reaction.

Protocol:

-

Suspend the 7-bromo-8-aza-7-deazaguanine derivative (1.0 eq) in dry acetonitrile.

-

Add the protected ribofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 95 °C).

-

Add freshly distilled boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) dropwise with stirring.

-

Continue stirring at reflux for a specified time (e.g., 15 minutes), monitoring the reaction by TLC.[1]

-

Upon completion, cool the reaction mixture and quench appropriately.

-

Purify the product using column chromatography.

Step 3: Deprotection

The final step involves the removal of the protecting groups from both the sugar and the base moieties. This is typically achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) or ammonium (B1175870) hydroxide.

Protocol:

-

Dissolve the protected nucleoside in a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the final product, this compound, by chromatography.

Alternative Strategy: Bromination of 8-Aza-7-deazaguanosine

Direct bromination of the pre-formed nucleoside can be challenging due to the potential for multiple bromination sites and degradation of the starting material. However, with careful control of reaction conditions, it can be a viable route.

Protocol for Bromination:

-

Dissolve the protected 8-aza-7-deazaguanosine in a suitable solvent (e.g., dichloromethane).

-

Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction closely by TLC or HPLC to avoid over-bromination.

-

Upon completion, quench the reaction and purify the brominated nucleoside.

It has been noted that an electron-donating group, such as a free amino group on the pyrimidine (B1678525) ring, can promote dibromination at both the 7 and 8 positions of a 7-deazapurine system.[2] Therefore, protection of the amino group may be necessary for regioselective monobromination at the 7-position.

Quantitative Data Summary

The following table summarizes typical yields for reactions involved in the synthesis of related 8-aza-7-deazapurine nucleosides. Note that yields can vary significantly based on the specific substrates and reaction conditions.

| Reaction Step | Starting Materials | Product | Reagents | Typical Yield | Reference |

| Glycosylation | 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, Protected Ribose | Protected Nucleoside | BF₃·OEt₂, Acetonitrile | Not explicitly stated for bromo derivative, but related reactions proceed. | [1] |

| Deprotection | Protected 6-methoxy Nucleoside | 8-aza-7-deazaguanosine derivative | aq. KOH | High | [1] |

| Cross-Coupling (of iodo derivative) | 7-iodo-8-aza-7-deaza-6-methoxy nucleoside | 7-phenyl derivative | Phenylboronic acid, Pd(PPh₃)₄ | 80% | [1] |

| Cross-Coupling (of iodo derivative) | 7-iodo-8-aza-7-deaza-6-methoxy nucleoside | 7-alkynyl derivative | Alkyne, Sonogashira coupling reagents | High | [1] |

Note: The yields for the direct synthesis of this compound are not explicitly detailed in the provided search results and would need to be empirically determined.

Signaling Pathways and Logical Relationships

The synthesis of this compound does not directly involve biological signaling pathways. However, the logical progression of the chemical synthesis can be represented as a decision tree, highlighting key choices in the synthetic route.

Caption: Decision diagram for the synthetic strategy of this compound.

This guide provides a foundational understanding of the synthetic approaches toward this compound, based on available literature for related compounds. Researchers should optimize the described conditions for their specific substrates and desired scale.

References

An In-depth Technical Guide to the Core Mechanism of Action of 8-Aza-7-bromo-7-deazaguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aza-7-bromo-7-deazaguanosine is a synthetic nucleoside analog belonging to the 8-aza-7-deazapurine class of compounds. While direct and extensive research on this specific molecule is limited, a comprehensive analysis of structurally related compounds and the broader class of 7-deazaguanosine (B17050) analogs allows for the elucidation of a putative mechanism of action. This technical guide synthesizes the available data to propose that this compound primarily functions as an immunomodulatory agent, likely through the activation of endosomal Toll-like receptors (TLRs), leading to the induction of type I interferons and other cytokines. This activity profile suggests its potential as an antiviral and anti-neoplastic agent. This document provides a detailed overview of its proposed mechanism, supporting data from related compounds, relevant experimental protocols, and visualizations of the implicated signaling pathways.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Modifications to the purine (B94841) or pyrimidine (B1678525) base and the sugar moiety can lead to compounds with potent and selective biological activities. The 8-aza-7-deazapurine scaffold, in particular, has been a subject of interest due to the diverse biological activities exhibited by its derivatives, including antiparasitic, antitumor, and antiviral effects[1]. This compound, a member of this family, is characterized by the substitution of the C7 carbon with a nitrogen atom and the C8 carbon with a nitrogen, along with a bromine atom at the 7-position of the purine analog base. While direct studies on this compound are not abundant in publicly available literature, its structural similarity to other immunomodulatory and cytotoxic 7-deazaguanosine analogs provides a strong basis for proposing its mechanism of action.

Proposed Mechanism of Action: Immunomodulation via Toll-Like Receptor Agonism

The primary proposed mechanism of action for this compound is the activation of the innate immune system through agonism of endosomal Toll-like receptors (TLRs), particularly TLR7 and/or TLR8. These receptors are key pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) from viruses. Small molecule nucleoside analogs can mimic these natural ligands and trigger a potent immune response.

The proposed signaling cascade initiated by this compound is as follows:

-

Cellular Uptake and Endosomal Localization: As a nucleoside analog, it is likely transported into the cell via nucleoside transporters. It then localizes to the endosomal compartment where TLR7 and TLR8 are expressed.

-

TLR Agonism: this compound is hypothesized to bind to and activate TLR7 and/or TLR8.

-

MyD88-Dependent Signaling: Upon activation, TLRs recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a downstream signaling cascade.

-

Activation of Transcription Factors: The MyD88-dependent pathway leads to the activation of two key families of transcription factors:

-

Nuclear Factor-kappa B (NF-κB): This leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.

-

Interferon Regulatory Factors (IRFs), particularly IRF7: This leads to the robust production of type I interferons (IFN-α and IFN-β).

-

-

Antiviral and Antitumor Effects: The secreted type I interferons then act in an autocrine and paracrine manner to induce an antiviral state in surrounding cells by upregulating the expression of numerous interferon-stimulated genes (ISGs). These ISGs encode proteins that inhibit various stages of viral replication. Furthermore, the induced cytokines and activation of immune cells such as natural killer (NK) cells can contribute to an antitumor response.

This proposed mechanism is supported by studies on closely related compounds like 8-chloro-7-deazaguanosine, which has been shown to exert its antiviral effects through the induction of interferon[2][3].

Quantitative Data

While comprehensive quantitative data for this compound is not available, a study on a series of 8-aza-7-deazapurine nucleoside derivatives provides valuable insight into its potential anti-proliferative activity.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| 7-bromo-8-aza-7-deazaguanosine analogue | A549 (Human Lung Carcinoma) | Proliferation Inhibition | IC50 | Not specified, but showed inhibitory activity | [1] |

| 7-iodo-8-aza-7-deazaadenosine derivative (Compound 8) | A549 (Human Lung Carcinoma) | Proliferation Inhibition | IC50 | 7.68 µM | [1] |

Note: The original study synthesized a 7-bromo-8-aza-7-deazaguanosine analogue (compound 4) and tested its anticancer activity, but the specific IC50 value was not provided in the text, although inhibitory activity was mentioned. The IC50 value for a related 7-iodo derivative is included for comparison.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to fully elucidate and confirm the proposed mechanism of action of this compound.

In Vitro Proliferation Inhibition Assay

This protocol is adapted from the methodology used to evaluate the anticancer activity of related 8-aza-7-deazapurine nucleoside derivatives[1].

-

Cell Culture: Human cancer cell lines (e.g., A549 human lung carcinoma, MDA-MB-231 human breast cancer) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 4,000-5,000 cells per well.

-

After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound (e.g., in a serial dilution from 100 µM to 0.01 nM). A vehicle control (e.g., DMSO) is also included.

-

The cells are exposed to the compound for 72 hours.

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

TLR Activation Assay using HEK-Blue™ Reporter Cells

This protocol describes the use of HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen) to determine if this compound is an agonist for these receptors. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Cell Culture: HEK-Blue™ hTLR7 and hTLR8 cells are maintained according to the manufacturer's instructions, typically in DMEM with 10% FBS, Pen-Strep, and a selective antibiotic.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of ~25,000 cells per well in HEK-Blue™ Detection medium.

-

Cells are stimulated with various concentrations of this compound. A known TLR7 agonist (e.g., Imiquimod) and a TLR8 agonist (e.g., R848) are used as positive controls, and a vehicle control is also included.

-

The plate is incubated at 37°C in a 5% CO2 incubator for 16-24 hours.

-

SEAP activity in the supernatant is measured by a colorimetric reaction, with the absorbance read at 620-655 nm using a spectrophotometer.

-

-

Data Analysis: An increase in SEAP activity compared to the vehicle control indicates activation of the TLR signaling pathway. The half-maximal effective concentration (EC50) can be determined from the dose-response curve.

Interferon-β (IFN-β) Production Assay (ELISA)

This protocol outlines the measurement of IFN-β secreted by immune cells, such as human peripheral blood mononuclear cells (PBMCs), in response to treatment with this compound.

-

Cell Culture: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation and cultured in RPMI-1640 medium supplemented with 10% FBS.

-

Assay Procedure:

-

PBMCs are seeded in a 96-well plate.

-

Cells are treated with various concentrations of this compound. A positive control (e.g., R848) and a vehicle control are included.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The concentration of IFN-β in the supernatant is quantified using a commercial Human IFN-β ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: The concentration of IFN-β is determined by comparing the optical density of the samples to a standard curve generated with recombinant human IFN-β.

Analysis of Interferon-Stimulated Gene (ISG) Expression by RT-qPCR

This protocol measures the upregulation of ISGs in response to the interferon produced upon treatment with this compound.

-

Cell Culture and Treatment: A suitable cell line (e.g., A549) is treated with this compound for a specified time (e.g., 6-24 hours).

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the cells using a commercial RNA isolation kit.

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

qPCR is performed using the synthesized cDNA, gene-specific primers for selected ISGs (e.g., OAS1, MX1, ISG15), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. A fluorescent dye such as SYBR Green or a probe-based system is used for detection.

-

The thermal cycling conditions are optimized for the specific primers and instrument used.

-

-

Data Analysis: The relative expression of the target ISG is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle-treated control.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed TLR7/8 signaling pathway activated by this compound.

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still emerging, a strong hypothesis can be formulated based on the well-established activities of structurally related 7-deazaguanosine analogs. The most probable mechanism involves the activation of innate immune signaling pathways through agonism of endosomal Toll-like receptors, leading to the production of type I interferons and other pro-inflammatory cytokines. This immunomodulatory activity likely underpins its potential as both an antiviral and an anticancer agent. The experimental protocols detailed in this guide provide a clear roadmap for future research to definitively elucidate the molecular targets and signaling pathways of this promising compound. Further investigation is warranted to fully characterize its therapeutic potential and to explore its structure-activity relationships for the development of more potent and selective analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Aza-7-bromo-7-deazaguanosine: Synthesis, History, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 8-Aza-7-bromo-7-deazaguanosine, a synthetic nucleoside analogue belonging to the 8-aza-7-deazapurine class. This class of compounds is of significant interest to the scientific community due to their diverse biological activities, including potential anticancer, antiviral, and antibacterial properties.[1] This document details the synthetic pathways, experimental protocols, and available biological data to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Introduction and Background

8-Aza-7-deazapurine nucleosides are a class of purine (B94841) analogues where the nitrogen and carbon atoms at positions 8 and 7, respectively, of the purine ring are interchanged. This structural modification significantly alters the electronic properties and hydrogen bonding capabilities of the molecule compared to natural purines, making them valuable tools for probing biological systems and as potential therapeutic agents.[1] The introduction of a bromine atom at the 7-position further modifies the molecule's properties, potentially influencing its interaction with biological targets.

The broader family of 8-aza-7-deazapurines has been explored for a variety of therapeutic applications. For instance, these compounds are known to be substrates for various enzymes involved in nucleoside metabolism, allowing for their intracellular activation and incorporation into nucleic acids.[1] This incorporation can disrupt the normal processes of DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells.

Discovery and History

The synthesis of a range of 8-aza-7-deaza purine nucleoside derivatives, including a "7-bromo-8-aza-7-deazaguanosine analogue 4," was detailed in a 2019 publication by Ren et al.[1] This research focused on the development of novel nucleoside-based therapeutics and explored the glycosylation of various pyrazolo[3,4-d]pyrimidine bases. While this paper provides a key modern synthesis, the historical first synthesis of this specific bromo-derivative is not definitively established in currently available literature, suggesting it may be a relatively recent compound of interest primarily for structure-activity relationship studies within this chemical series.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process involving the preparation of a heterocyclic base followed by glycosylation and subsequent chemical modifications. The protocol described by Ren et al. (2019) serves as a representative example.[1]

Synthesis of the Heterocyclic Base

The core heterocyclic structure, a substituted pyrazolo[3,4-d]pyrimidine, is typically synthesized from simpler starting materials. For the bromo-derivative, a key precursor is 3,6-dibromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[1]

Glycosylation

The coupling of the heterocyclic base with a protected ribose or deoxyribose sugar is a critical step. Various glycosylation methods can be employed, with the choice of method influencing the yield and the ratio of N9- to N8-glycosylated products.[1]

Final Modifications

Following glycosylation and deprotection steps, the final modifications are made to yield this compound. A key transformation involves the deprotection of a precursor compound. For example, the deprotection of compound 27 with NH3/MeOH at 120 °C led to the formation of the 7-bromo-8-aza-7-deazaguanosine analogue 4, where a bromo-group at the 2-position was substituted with an amino group.[1]

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Biological Activity and Data

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent. The study by Ren et al. (2019) evaluated a series of newly synthesized 8-aza-7-deaza purine nucleoside derivatives against human lung carcinoma (A549) and human breast cancer (MDA-MB-231) cell lines.[1]

While a comprehensive set of quantitative data for this compound is not available in the cited literature, the study noted that some of the other modified derivatives showed more promising activity.[1] For context, the reported cytotoxic activities of related compounds from this study are summarized in the table below.

| Compound | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 2 | >100 | >100 |

| 6 | >100 | >100 |

| 8 | 7.68 | >100 |

| 9 | >100 | >100 |

| 10 | >100 | >100 |

| Data from Ren et al., 2019. The activity of the 7-bromo-8-aza-7-deazaguanosine analogue was not explicitly quantified in the primary publication, suggesting it was not among the more active compounds in this series. |

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on the known activities of related 8-aza-7-deazapurine nucleosides, a plausible mechanism involves its intracellular conversion to the corresponding triphosphate, which can then interact with DNA polymerases and be incorporated into growing DNA chains.

A 2016 study by Taniguchi et al. on 8-halo-7-deaza-2'-deoxyguanosine triphosphates (though not the 8-aza variant) demonstrated that these analogues are recognized by DNA polymerases, although their incorporation efficiency can be low. This suggests that the presence of the halogen at the 7-position and the altered purine core can affect the interaction with the polymerase active site.

Postulated Mechanism of Action

Caption: Postulated intracellular activation and mechanism of action.

The incorporation of such a modified nucleoside into DNA would likely lead to disruptions in DNA structure and function, potentially triggering cellular stress responses, cell cycle arrest, and ultimately apoptosis. The specific signaling pathways activated by this process would be a subject for further investigation.

Future Directions

While the currently available data suggests that this compound may not be a lead candidate for anticancer therapy from the series studied by Ren et al., its synthesis and characterization provide valuable structure-activity relationship information for the broader class of 8-aza-7-deazapurine nucleosides. Future research could explore:

-

Antiviral and Antibacterial Screening: Given the broad spectrum of activity of this class of compounds, evaluating this compound against a panel of viruses and bacteria could reveal other potential therapeutic applications.

-

Enzyme Inhibition Studies: Investigating the inhibitory activity of the triphosphate form against various viral and cellular DNA and RNA polymerases could provide more detailed mechanistic insights.

-

Structural Biology: Co-crystallization of the triphosphate analogue with a DNA polymerase could elucidate the specific molecular interactions that govern its recognition and incorporation.

-

Further Chemical Modification: The bromine atom at the 7-position serves as a useful chemical handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of novel analogues with potentially improved biological activity.

Conclusion

This compound is a synthetically accessible member of the promising 8-aza-7-deazapurine class of nucleoside analogues. While its anticancer activity appears to be modest based on initial screenings, its study contributes to a deeper understanding of the structure-activity relationships within this compound family. The detailed synthetic protocols and the postulated mechanism of action presented in this guide provide a solid foundation for future research aimed at developing more potent and selective therapeutic agents based on the 8-aza-7-deazapurine scaffold.

References

Structure Elucidation of 8-Aza-7-bromo-7-deazaguanosine: A Technical Guide

This technical guide provides a comprehensive overview of the structure elucidation of 8-Aza-7-bromo-7-deazaguanosine, a modified nucleoside with potential applications in drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery. It details the synthetic pathways, spectroscopic analysis, and general mechanisms of action relevant to this class of compounds.

Introduction

8-Aza-7-deazapurine nucleosides are a class of purine (B94841) analogues that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The replacement of the C8 and N7 atoms in the purine ring with a nitrogen and a carbon atom, respectively, alters the electronic and steric properties of the nucleobase, leading to unique interactions with biological targets.[1] The introduction of a bromine atom at the 7-position further modifies the molecule's properties and provides a handle for further chemical modifications.[1] This guide focuses on the structural characterization of this compound, providing a detailed account of the synthetic procedures and analytical techniques employed in its identification.

Synthesis and Characterization

The synthesis of this compound analogues involves a multi-step process starting from appropriately substituted pyrazolo[3,4-d]pyrimidine precursors.[1] The structural confirmation of the final compound and its intermediates relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthetic Pathway

The synthesis of a 7-bromo-8-aza-7-deazaguanosine analogue (compound 4 ) has been reported through the deprotection of a 2-bromo-6-methoxy precursor.[1] The key steps involve the glycosylation of a brominated 8-aza-7-deazapurine base followed by chemical modifications to yield the final guanosine (B1672433) analogue.

Caption: Synthetic route to 7-bromo-8-aza-7-deazaguanosine analogue 4.

Spectroscopic Data

Table 1: ¹H NMR Data of a Related 8-Aza-7-deazapurine Nucleoside

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-amino-8-aza-7-deazaadenosine (5) | DMSO-d6 | 8.98, 8.50 (br, 1H, NH), 8.10, 7.86 (br, 1H, NH), 6.23 (br, 1H, NH), 6.01 (br, 1H, NH), 5.93 (d, J = 4.4 Hz, 1H, 1′-H), 5.25 (d, J = 5.6 Hz, 1H, 2′-OH), 5.01 (d, J = 4.0 Hz, 1H, 3′-OH), 4.78–4.96(m, 1H, 5′-OH), 4.55–4.74 (m, 1H, NH), 4.40–4.54 (m, 1H, 2′-H), 4.07–4.24 (m, 1H, 3′-H), 3.76–3.92 (m, 1H, 4′-H), 3.36–3.58 (m, 2H, 5′-H)[1] |

Table 2: Mass Spectrometry Data of a Related 8-Aza-7-deazapurine Nucleoside

| Compound | Ionization Mode | Calculated [M+H]⁺ | Found [M+H]⁺ |

| 2-amino-8-aza-7-deazaadenosine (5) | ESI | 298.1264 | 298.1265[1] |

Experimental Protocols

The successful synthesis and characterization of this compound and its analogues require meticulous experimental procedures.

Synthesis of 7-bromo-8-aza-7-deazaguanosine analogue (4)

The synthesis of the target analogue is achieved through the deprotection of compound 27 (a protected 2,7-dibromo-8-aza-7-deazapurine nucleoside).[1]

Procedure:

-

Compound 27 is deprotected using a solution of ammonia (B1221849) in methanol (B129727) (NH₃/MeOH).

-

The reaction mixture is heated to 120 °C in a sealed vessel.

-

During this process, the bromo-substituent at the 2-position is substituted by an amino group, and the protecting groups on the ribose moiety are removed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the 7-bromo-8-aza-7-deazaguanosine analogue 4 .[1]

NMR Spectroscopy

NMR spectra are recorded on a 400 MHz or higher field spectrometer.[1]

¹H NMR:

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

¹³C NMR:

-

The spectrum is acquired using a proton-decoupled pulse sequence.

-

Chemical shifts are referenced to the solvent peak.

2D NMR (HMBC):

-

Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish long-range correlations between protons and carbons, which is crucial for assigning the glycosylation site (N⁸ vs. N⁹).[1]

Mass Spectrometry

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.[2]

-

The sample is dissolved in a suitable solvent (e.g., methanol).

-

The solution is infused into the ESI source.

-

Data is acquired in positive ion mode.

-

The measured mass-to-charge ratio (m/z) is compared with the calculated value for the protonated molecule [M+H]⁺ to confirm the elemental composition.

Structure Elucidation Workflow

The definitive identification of this compound relies on a systematic workflow integrating synthesis and various analytical techniques.

Caption: General workflow for the structure elucidation of novel nucleosides.

Biological Activity and Signaling Pathways

8-Aza-7-deazapurine nucleosides have been reported to exhibit significant anticancer activity.[1] The general mechanism of action for many nucleoside analogues involves their intracellular activation and subsequent interference with nucleic acid metabolism.

General Anticancer Mechanism of Nucleoside Analogues

Nucleoside analogues typically enter the cell via nucleoside transporters and are then phosphorylated by intracellular kinases to their active triphosphate forms.[3] These triphosphates can then inhibit DNA and/or RNA polymerases or be incorporated into growing nucleic acid chains, leading to chain termination and induction of apoptosis.[4]

Caption: Generalized mechanism of action for nucleoside analogue anticancer drugs.

Conclusion

The structure elucidation of this compound is a multifaceted process that combines organic synthesis with advanced spectroscopic analysis. While specific spectral data for this exact compound is limited in the public domain, the established methodologies and data from closely related analogues provide a robust framework for its characterization. The potential of 8-aza-7-deazapurine nucleosides as therapeutic agents underscores the importance of continued research in this area, including the detailed investigation of their mechanisms of action and structure-activity relationships.

References

Spectroscopic and Synthetic Profile of 8-Aza-7-bromo-7-deazaguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 8-Aza-7-bromo-7-deazaguanosine, a modified purine (B94841) nucleoside of interest in medicinal chemistry and drug discovery. The information is compiled from published research, offering a centralized resource for professionals engaged in the development of novel therapeutics.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This information is critical for the identification and characterization of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Description | Expected Chemical Shifts (δ ppm) |

| ¹H NMR | Protons of the ribose sugar moiety and the purine base. | Data available in supplementary materials of cited literature[1]. |

| ¹³C NMR | Carbons of the ribose sugar moiety and the purine base. | Data available in supplementary materials of cited literature[1]. |

Table 2: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Observed m/z |

| HRMS | ESI | Data available in supplementary materials of cited literature[1]. |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) |

| Methanol (B129727) | 225 |

Synthesis and Characterization Workflow

The synthesis of this compound involves a multi-step process, which is followed by purification and comprehensive spectroscopic analysis to confirm the structure and purity of the final compound.

Caption: Synthesis and analysis workflow.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established procedures for nucleoside analogues.[1]

Synthesis of this compound

The synthesis of the 7-bromo-8-aza-7-deazaguanosine analogue is achieved through the deprotection of a precursor compound.[1] Specifically, the precursor is treated with a solution of ammonia (B1221849) in methanol at an elevated temperature.[1]

Materials:

-

Protected 7-bromo-8-aza-7-deazaguanosine precursor

-

Ammonia in Methanol (NH3/MeOH)

-

Reaction vessel suitable for heating under pressure

Procedure:

-

The protected precursor is dissolved in a solution of ammonia in methanol.

-

The reaction mixture is heated to 120 °C in a sealed vessel.

-

The reaction is monitored for completion.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified using silica gel chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to elucidate the structure of the final compound, with 2D NMR techniques such as HMBC being crucial for confirming the site of glycosylation.[1]

Instrumentation:

-

Bruker Avance DMX400 spectrometer or equivalent

Sample Preparation:

-

The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

Data Acquisition:

-

¹H NMR and ¹³C NMR spectra are acquired using standard pulse programs.

-

HMBC (Heteronuclear Multiple Bond Correlation) experiments are performed to establish long-range correlations between protons and carbons, which is essential for confirming the connectivity of the ribose moiety to the nitrogenous base.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the exact mass of the synthesized compound, confirming its elemental composition.

Instrumentation:

-

Micro-Q-TOF mass spectrometer or equivalent[1]

Sample Preparation:

-

The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via electrospray ionization (ESI).

Data Acquisition:

-

Data is acquired in positive or negative ion mode to obtain the mass-to-charge ratio (m/z) of the molecular ion.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of the compound, which can aid in confirming the structure of the purine analogue.[1]

Instrumentation:

-

Standard UV-Vis spectrophotometer

Sample Preparation:

-

A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol.

Data Acquisition:

-

The absorbance spectrum is recorded over a range of wavelengths (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

Biological Context and Signaling Pathways

8-Aza-7-deazapurine nucleosides have demonstrated a broad spectrum of biological activities, including antiparasitic, antitumor, and antiviral properties.[1] Some analogues have also been investigated for their potential as antibacterial agents.[2][3] The modification at the 7 and 8 positions of the purine ring alters the electronic properties and hydrogen bonding capabilities of the nucleoside, which can impact its interaction with biological targets. However, at present, specific signaling pathways directly modulated by this compound have not been elucidated in the available literature. Further research is required to identify its precise molecular mechanisms of action.

The workflow for investigating the biological activity of a novel compound like this compound typically involves a series of in vitro and in vivo studies.

Caption: Biological investigation workflow.

References

Navigating the Solubility Landscape of 8-Aza-7-bromo-7-deazaguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic nucleoside analog belonging to the 7-deazapurine class of compounds. These molecules are of significant interest in medicinal chemistry and drug discovery due to their potential as anticancer, antiviral, and antiparasitic agents. A critical physicochemical property that governs the utility of any research compound in biological assays and its potential for further development is its solubility in various solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its solubility determination, and presents a logical workflow for the assessment of novel nucleoside analogs.

While specific quantitative solubility data for this compound is not extensively published, this guide consolidates information based on the known behavior of similar nucleoside analogs and established methodologies in pharmaceutical sciences.

Core Concepts in Solubility Assessment

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug discovery, two key types of aqueous solubility are of paramount importance:

-

Thermodynamic Solubility: This refers to the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound. It is a fundamental property of the molecule in a given solvent system and is crucial for understanding its intrinsic dissolution characteristics.

-

Kinetic Solubility: This is the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution in a water-miscible organic solvent (commonly DMSO). This measurement is highly relevant for in vitro high-throughput screening assays where compounds are often introduced in this manner.

Qualitative Solubility Profile of this compound

Based on the general characteristics of nucleoside analogs, a qualitative solubility profile for this compound can be inferred. It is imperative to note that the following table represents an educated estimation, and experimental verification is essential for precise quantitative values.

| Solvent | Expected Solubility | Rationale and Remarks |

| Aqueous Buffers (e.g., PBS pH 7.4) | Low to Very Low | The planar, heterocyclic nature of the 7-deazaguanine (B613801) core and the presence of a bromine atom contribute to its hydrophobicity. The ribose moiety provides some polarity, but overall aqueous solubility is expected to be limited. This is a common characteristic among many nucleoside analogs.[1] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility. It is the standard solvent for preparing high-concentration stock solutions of research compounds for biological screening.[2] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that is effective at dissolving many organic molecules, including nucleoside analogs.[3] |

| Methanol (B129727) | Moderate | Methanol is a polar protic solvent that can dissolve many polar organic compounds. The solubility of this compound in methanol is likely to be moderate, potentially requiring some energy input (e.g., warming, sonication) to achieve higher concentrations. |

| Ethanol | Low to Moderate | Ethanol is less polar than methanol and is generally a weaker solvent for highly polar compounds. |

| Water | Very Low | Pure water is a highly polar solvent. Without the buffering capacity and ionic strength of physiological buffers, the solubility of this hydrophobic compound is expected to be minimal. Some related 7-deazaguanine compounds have been noted for their poor water solubility.[1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable biological data and for guiding formulation development. Below are detailed methodologies for assessing the thermodynamic and kinetic solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound (solid powder)

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

-

Analytical balance

Methodology:

-

Preparation: Accurately weigh an excess amount of solid this compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the pre-warmed aqueous buffer to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC-UV method. A standard calibration curve of the compound in the same buffer must be prepared for accurate quantification.

-

Calculation: The determined concentration from the HPLC analysis represents the thermodynamic solubility of the compound in the tested buffer at the specified temperature.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often assessed in early drug discovery using automated or semi-automated platforms.[5][6]

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock solution into an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

96-well microplates (UV-transparent for direct UV measurement, or standard plates for nephelometry)

-

Automated liquid handler or multichannel pipettes

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

-

Plate shaker

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to create a range of final compound concentrations. The final DMSO concentration should be kept constant and low (typically ≤1-2%) to minimize its effect on solubility.

-

Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) on a plate shaker for a defined period, typically 1 to 2 hours.

-

Detection of Precipitation:

-

Nephelometry: Measure the turbidity (light scattering) of each well using a nephelometer. An increase in light scattering compared to the buffer-only control indicates the formation of a precipitate.

-

Direct UV Assay with Filtration: For a more quantitative assessment, filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by measuring the UV absorbance at the compound's λmax.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in the assessment of a novel nucleoside analog, the following diagrams have been generated using the DOT language.

Caption: Drug Discovery Workflow for a Nucleoside Analog.

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Conclusion

Understanding the solubility of this compound is fundamental to its successful application in research and development. While quantitative data remains to be extensively published, the qualitative profile suggests high solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in aqueous media. The detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of both thermodynamic and kinetic solubility. By employing these standardized methods, researchers can generate reliable data to inform assay design, interpret biological results, and guide the progression of this and other promising nucleoside analogs through the drug discovery pipeline.

References

- 1. Solubility enhancement of nucleosides and structurally related compounds by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Structural modifications of nucleosides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols: Incorporation of 8-Aza-7-bromo-7-deazaguanosine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a modified nucleoside that offers unique properties when incorporated into oligonucleotides. This analogue of guanosine (B1672433), with a nitrogen atom at position 8 and a bromine atom at position 7 of the purine (B94841) ring system, exhibits enhanced base pairing stability and can mitigate issues associated with G-rich sequences, such as the formation of G-quadruplexes.[1] These characteristics make it a valuable tool in various research, diagnostic, and therapeutic applications.

This document provides detailed application notes and protocols for the incorporation of this compound into synthetic oligonucleotides.

Applications

Oligonucleotides modified with this compound have several key applications:

-

Enhanced Duplex Stability: The 7-bromo substitution on the 8-aza-7-deazaguanine base significantly stabilizes oligonucleotide duplexes.[2] This increased stability, reflected in a higher melting temperature (Tm), is advantageous for applications requiring strong and specific hybridization, such as in antisense oligonucleotides and diagnostic probes.

-

Reduction of G-Quadruplex Formation: G-rich oligonucleotide sequences have a tendency to form stable four-stranded structures known as G-quadruplexes, which can interfere with processes like PCR and DNA sequencing.[1] The substitution of guanosine with this compound disrupts the Hoogsteen hydrogen bonding required for G-quadruplex formation, thereby improving the performance of G-rich oligonucleotides in these applications.[1]

-

Improved Specificity in Diagnostic Probes: The increased thermodynamic stability of duplexes containing this modification can lead to better discrimination between perfectly matched and mismatched target sequences.[1] This makes it a valuable component in the design of highly specific DNA probes for various diagnostic assays.[3]

Data Presentation

The incorporation of this compound (here denoted as G *) into an oligonucleotide leads to a notable increase in the thermal stability of the resulting duplex. The following tables summarize the quantitative effects on melting temperature (Tm) and thermodynamic parameters.

Table 1: Melting Temperatures (Tm) of Oligonucleotide Duplexes

| Oligonucleotide Sequence (5'-3') | Complementary Strand (5'-3') | Modification | Tm (°C) | ΔTm (°C) |

| d(C G C G A A T T C G C G) | d(C G C G A A T T C G C G) | Unmodified | 64.0 | - |

| d(C G C G A A T T C G * C G) | d(C G C G A A T T C G * C G) | This compound | 66.5 | +2.5 |

| d(T G G T G G T G G T G G) | d(C C A C C A C C A C C A) | Unmodified | 45.2 | - |

| d(T G * G * T G * G * T G * G * T G * G *) | d(C C A C C A C C A C C A) | This compound | 51.8 | +6.6 |

Note: The data presented are representative values compiled from literature and may vary depending on the specific sequence context and experimental conditions.

Table 2: Thermodynamic Parameters for Duplex Formation

| Duplex | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| d(GCACG GTGC)/d(GCACC GTGC) | -78.4 | -215.6 | -14.3 |

| d(GCACG GTGC)/d(GCACC*GTGC) | -81.2 | -221.8 | -15.4 |

Note: Thermodynamic data for this compound is limited. The data presented is based on studies of closely related 7-halogenated 7-deazapurine nucleosides to illustrate the general trend of increased duplex stability.[2][4]

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the phosphoramidite building block is a prerequisite for incorporating this compound into oligonucleotides using an automated DNA synthesizer.

Synthesis of the phosphoramidite building block.

Materials:

-

8-azaguanosine or a suitable precursor

-

Bromine in a suitable solvent

-

Protecting group reagents (e.g., dimethoxytrityl chloride (DMT-Cl), N,N-dimethylformamide dimethyl acetal)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Bromination: The starting material is brominated at the 7-position of the 8-aza-7-deazapurine ring system.

-

Protection of Functional Groups: The exocyclic amine and the 5'-hydroxyl group are protected with appropriate protecting groups (e.g., dimethylformamidine for the amine and DMT for the 5'-hydroxyl).

-

Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite monomer.

-

Purification: The product is purified by silica gel column chromatography.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the incorporation of the this compound phosphoramidite into an oligonucleotide using a standard automated DNA synthesizer.

References

- 1. researchgate.net [researchgate.net]

- 2. The base pairing properties of 8-aza-7-deaza-2'-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selectscience.net [selectscience.net]

- 4. Thermodynamic parameters to predict stability of RNA/DNA hybrid duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Synthesis of 8-Aza-7-bromo-7-deazaguanosine Modified DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of DNA oligonucleotides containing the modified nucleobase, 8-Aza-7-bromo-7-deazaguanosine. This modification, where the N7 atom of guanine (B1146940) is replaced by a carbon and the C8 atom by a nitrogen, and a bromine atom is introduced at the 7-position, offers unique properties for therapeutic and diagnostic applications. The 8-aza-7-deazapurine scaffold can modulate the hydrogen bonding capabilities and stacking interactions within the DNA duplex. The presence of a bulky 7-bromo substituent can be used to disrupt non-canonical structures like G-quadruplexes.[1] The substitution of the purine (B94841) core also alters the electronic properties of the nucleobase, which can be exploited for various applications.

These protocols are based on established phosphoramidite (B1245037) chemistry and provide a framework for the successful synthesis, purification, and characterization of these modified oligonucleotides.

Data Presentation

Table 1: Summary of Key Parameters in Solid-Phase Synthesis of this compound Modified DNA

| Parameter | Typical Value/Condition | Notes |

| Phosphoramidite Synthesis | ||

| Starting Material | 7-bromo-8-aza-7-deazaguanine | Synthesis of the nucleobase is a prerequisite. |

| 5'-OH Protection | Dimethoxytrityl (DMT) | Standard acid-labile protecting group. |

| Exocyclic Amine Protection | Isobutyryl (ibu) or Dimethylformamidine (dmf) | Essential to prevent side reactions during synthesis.[2] |

| 3'-OH Phosphitylation Reagent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Standard reagent for phosphoramidite synthesis. |

| Phosphitylation Yield | ~90-95% | Based on analogous syntheses. |

| Solid-Phase Oligonucleotide Synthesis | ||

| Solid Support | Controlled Pore Glass (CPG) or Polystyrene | Standard supports for oligonucleotide synthesis. |

| Coupling Activator | 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) | Activators for phosphoramidite coupling. |

| Coupling Time | 2 - 15 minutes | Can be optimized for efficiency. |

| Coupling Efficiency | >98% | Typically high for phosphoramidite chemistry. |

| Capping Reagent | Acetic Anhydride (B1165640)/N-Methylimidazole | To block unreacted 5'-hydroxyl groups. |

| Oxidation Reagent | Iodine/Water/Pyridine (B92270) | To oxidize the phosphite (B83602) triester to a phosphate (B84403) triester. |

| Deprotection and Cleavage | ||

| Cleavage from Support | Concentrated Ammonium (B1175870) Hydroxide | Standard procedure for cleaving the oligonucleotide from the solid support. |

| Base and Phosphate Deprotection | Concentrated Ammonium Hydroxide at 55°C for 8-16 hours | The 7-bromo substituent is reported to be stable under these conditions.[1] |

| Purification and Analysis | ||

| Purification Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | For purification of the DMT-on oligonucleotide. |

| Detritylation | 80% Acetic Acid | To remove the 5'-DMT group post-purification. |

| Final Product Analysis | HPLC, Mass Spectrometry (ESI-MS) | To confirm purity and identity of the final product.[3][4] |

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol is adapted from the synthesis of analogous 7-substituted-8-aza-7-deazapurine phosphoramidites.[5]

1. Protection of the Exocyclic Amine: a. Suspend 7-bromo-8-aza-7-deazaguanosine in a mixture of pyridine and trimethylchlorosilane (TMSCl). b. Stir at room temperature until the nucleoside is fully silylated. c. Add isobutyryl chloride dropwise and continue stirring. d. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane). e. Purify the N2-isobutyryl-7-bromo-8-aza-7-deazaguanosine by silica (B1680970) gel chromatography.

2. 5'-Hydroxyl Protection: a. Dissolve the N2-protected nucleoside in anhydrous pyridine. b. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions. c. Monitor the reaction by TLC until completion. d. Quench the reaction with methanol (B129727) and evaporate the solvent. e. Purify the 5'-O-DMT-N2-isobutyryl-7-bromo-8-aza-7-deazaguanosine by silica gel chromatography.

3. 3'-Phosphitylation: a. Dissolve the 5'-protected nucleoside in anhydrous dichloromethane. b. Add N,N-diisopropylethylamine (DIPEA). c. Cool the solution to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 31P NMR). e. Quench the reaction with saturated sodium bicarbonate solution and extract the product. f. Purify the final phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) to yield the 5'-O-DMT-N2-isobutyryl-8-Aza-7-bromo-7-deazaguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite as a white foam.

Protocol 2: Solid-Phase Synthesis of Modified Oligonucleotide

This protocol follows the standard phosphoramidite cycle on an automated DNA synthesizer.

1. Synthesis Cycle: a. Detritylation: Removal of the 5'-DMT group from the solid support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane. b. Coupling: Activation of the this compound phosphoramidite with an activator (e.g., ETT) and coupling to the free 5'-hydroxyl of the growing oligonucleotide chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole. d. Oxidation: Oxidation of the newly formed phosphite triester to the more stable phosphate triester using an iodine solution. e. Repeat the cycle for each subsequent nucleotide addition.

Protocol 3: Deprotection and Purification of the Modified Oligonucleotide

1. Cleavage and Deprotection: a. Transfer the solid support to a screw-cap vial. b. Add concentrated ammonium hydroxide. c. Heat the vial at 55°C for 8-16 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases. d. Cool the vial and transfer the ammoniacal solution to a new tube. e. Evaporate the ammonia (B1221849) to dryness.

2. Purification: a. Resuspend the crude oligonucleotide in a suitable buffer for reverse-phase HPLC. b. Purify the DMT-on oligonucleotide using a C18 column and an appropriate acetonitrile/triethylammonium (B8662869) acetate (B1210297) buffer gradient. c. Collect the major peak corresponding to the DMT-on product. d. Remove the 5'-DMT group by treating the collected fraction with 80% acetic acid for 30 minutes. e. Quench the detritylation reaction with a buffer (e.g., triethylammonium bicarbonate). f. Desalt the final oligonucleotide using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation).

3. Analysis: a. Analyze the purity of the final product by analytical HPLC. b. Confirm the identity of the modified oligonucleotide by electrospray ionization mass spectrometry (ESI-MS).[3][4]

Mandatory Visualization

Caption: Workflow for the synthesis of this compound modified DNA.

Caption: Incorporation of this compound into a DNA strand.

References

- 1. researchgate.net [researchgate.net]

- 2. journalirjpac.com [journalirjpac.com]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-substituted 8-aza-7-deazapurines and 2,8-diaza-7-deaza-purines: synthesis of nucleosides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Aza-7-bromo-7-deazaguanosine in DNA Duplexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and experimental analysis of 8-Aza-7-bromo-7-deazaguanosine when incorporated into both parallel and antiparallel DNA duplexes. Detailed protocols for key analytical techniques are included to facilitate further research and application in fields such as nucleic acid chemistry, diagnostics, and therapeutics.

Introduction

8-Aza-7-deazapurine nucleosides are a class of modified nucleobases that have garnered significant interest due to their ability to modulate the stability and structure of DNA duplexes. The replacement of the N7 atom with a carbon and the C8 atom with a nitrogen in the purine (B94841) ring system alters the electronic and steric properties of the nucleobase. Further modification, such as the introduction of a bromine atom at the 7-position, can lead to significant stabilizing effects within the DNA double helix.

This document focuses on this compound and its impact on the thermodynamics and conformation of both parallel-stranded (ps) and antiparallel-stranded (aps) DNA duplexes. Understanding these effects is crucial for the rational design of modified oligonucleotides for various applications, including their use as therapeutic agents or diagnostic probes.

Key Findings and Applications

The incorporation of this compound into DNA oligonucleotides has been shown to significantly enhance the thermal stability of both parallel and antiparallel duplexes. This stabilization is attributed to favorable electronic and stacking interactions conferred by the modified base.

Potential Applications:

-

Enhanced Duplex Stability: The increased melting temperature (Tm) of duplexes containing this modification makes them more robust for applications requiring stringent hybridization conditions, such as in polymerase chain reaction (PCR) and Southern blotting.[1]

-

Therapeutic Oligonucleotides: The improved stability can enhance the in vivo half-life and binding affinity of antisense oligonucleotides and siRNAs.

-

DNA Nanotechnology: The ability to fine-tune the stability of DNA structures is valuable in the construction of complex DNA-based nanomaterials.

-

Diagnostic Probes: The modification can improve the specificity and sensitivity of DNA probes used in diagnostic assays.[1]

Data Presentation

The following table summarizes the thermodynamic data for DNA duplexes containing this compound (represented as G Br) in comparison to the unmodified 8-Aza-7-deazaguanosine (represented as G H) and the natural 2'-deoxyguanosine (B1662781) (dG). The data highlights the stabilizing effect of the bromo-substituent in both parallel and antiparallel orientations.

| Duplex Sequence and Orientation | Modification | Tm (°C) | ΔTm vs. Unmodified (°C) |

| 5'-d(T-GX-T-GX-T-GX-T)-3' (ps) | G H | 31.5 | - |

| 5'-d(T-GX-T-GX-T-GX-T)-3' (ps) | G Br | 40.5 | +9.0 |

| 5'-d(C-G-A-T-GX-C-G-A-T)-3' / 3'-d(G-C-T-A-C-G-C-T-A)-5' (aps) | dG | 52.0 | - |

| 5'-d(C-G-A-T-GX-C-G-A-T)-3' / 3'-d(G-C-T-A-C-G-C-T-A)-5' (aps) | G H | 51.5 | -0.5 |

| 5'-d(C-G-A-T-GX-C-G-A-T)-3' / 3'-d(G-C-T-A-C-G-C-T-A)-5' (aps) | G Br | 55.5 | +3.5 |

Data compiled from studies on related 8-aza-7-deazapurine systems. Absolute Tm values are sequence-dependent.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of oligonucleotides containing this compound are provided below.

I. Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the phosphoramidite of this compound is a crucial first step for its incorporation into oligonucleotides via automated solid-phase synthesis. The general procedure involves the synthesis of the nucleoside followed by protection of the exocyclic amino group and the 5'-hydroxyl group, and finally phosphitylation of the 3'-hydroxyl group.

A. Nucleoside Synthesis: The synthesis can be achieved through a convergent route involving the glycosylation of a protected 7-bromo-8-aza-7-deazaguanine base with a protected 2-deoxyribose derivative.[2]

B. Phosphoramidite Preparation:

-

Protect the exocyclic amino group of the synthesized nucleoside with a suitable protecting group (e.g., dimethylformamidine).

-

Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

-

React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final phosphoramidite.

-

Purify the product by silica (B1680970) gel chromatography.

II. Oligonucleotide Synthesis and Purification

Oligonucleotides are synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry.[1]

-

Solid Support: Use a controlled pore glass (CPG) solid support derivatized with the first nucleoside of the sequence.

-

Synthesis Cycle:

-

Detritylation: Remove the 5'-DMT group with trichloroacetic acid in dichloromethane.

-

Coupling: Couple the next phosphoramidite (including the modified this compound phosphoramidite) to the free 5'-hydroxyl group using an activator such as 5-(ethylthio)-1H-tetrazole.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

-

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove all protecting groups using concentrated aqueous ammonia.

-

Purification: Purify the crude oligonucleotide by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

III. UV-Melting Temperature (Tm) Analysis

UV-melting analysis is used to determine the thermal stability of the DNA duplexes.[3]

-

Sample Preparation: Dissolve the purified oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). For self-complementary sequences, a single strand is used. For non-self-complementary duplexes, mix equimolar amounts of the complementary strands.

-

Annealing: Heat the samples to 90 °C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.

-

Data Acquisition:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C) at a controlled ramp rate (e.g., 0.5 °C/min).[4]

-

-

Data Analysis:

-

Normalize the absorbance data to create a melting curve.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the maximum of the first derivative of the melting curve.

-

IV. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure and conformation of the DNA duplexes.[5][6]

-

Sample Preparation: Prepare duplex samples as described for UV-melting analysis in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Data Acquisition:

-

Use a CD spectropolarimeter equipped with a temperature controller.

-

Record CD spectra over a wavelength range of 200-320 nm at a controlled temperature (e.g., 20 °C).

-

-

Data Analysis:

-

The CD spectrum of a standard B-form DNA duplex shows a positive band around 275 nm and a negative band around 245 nm.[7]

-

Changes in the position, intensity, and shape of these bands upon incorporation of the modified nucleoside can indicate alterations in the helical structure. Parallel-stranded DNA typically exhibits a different CD spectrum compared to antiparallel B-form DNA.[8]

-

V. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the DNA duplexes in solution.

-

Sample Preparation: Dissolve the purified oligonucleotide duplex in a suitable NMR buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl in 90% H2O/10% D2O or 100% D2O, pH 7.0). The sample concentration should be in the range of 0.5-1.0 mM.

-

Data Acquisition:

-

Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.

-

1D 1H NMR: To observe imino protons involved in Watson-Crick base pairing (typically in the 12-15 ppm range), which provides information on duplex formation and stability.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are essential for 3D structure calculation.

-

2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each deoxyribose spin system.

-

2D 1H-31P Correlation: To probe the backbone conformation.

-

-

Data Analysis:

-

Assign the proton and phosphorus resonances using the 2D NMR data.

-

Use the distance and dihedral angle restraints derived from the NMR data to calculate and refine the 3D structure of the DNA duplex using molecular modeling software.

-

Visualizations

The following diagrams illustrate the key concepts and experimental workflows described in these application notes.

Caption: Impact of this compound on duplex stability.

Caption: Workflow for synthesis and analysis of modified oligonucleotides.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. The base pairing properties of 8-aza-7-deaza-2'-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]

- 5. researchgate.net [researchgate.net]

- 6. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne 'click' reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Circular dichroism spectroscopy of conformers of (guanine + adenine) repeat strands of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parallel stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Aza-7-bromo-7-deazaguanosine in DNA Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a modified nucleoside that serves as a versatile scaffold for the development of fluorescent probes for DNA studies. While not fluorescent in its own right, its 7-bromo position provides a reactive handle for the attachment of various fluorophores. The 8-aza modification of the purine (B94841) ring system has been shown to be advantageous in modulating the photophysical properties of the resulting fluorescent conjugates, in some cases reducing the quenching often observed with 7-deazapurine derivatives.

These fluorescently labeled 8-Aza-7-deazaguanosine analogs can be incorporated into oligonucleotides and used as probes in a variety of applications, including DNA hybridization assays, fluorescence resonance energy transfer (FRET) studies, and cellular imaging. This document provides an overview of the applications, relevant quantitative data, and detailed protocols for the use of these powerful research tools.

Key Applications

-

Fluorescent DNA Probes: Oligonucleotides containing fluorophore-conjugated 8-Aza-7-deazaguanosine can be used as highly specific probes for detecting complementary DNA sequences.

-

FRET-Based Assays: These probes can be paired with other fluorophores to create FRET pairs for studying DNA conformation, protein-DNA interactions, and nucleic acid hybridization kinetics.

-

Cellular Imaging: Fluorescently labeled oligonucleotides can be introduced into cells to visualize the localization and dynamics of specific DNA sequences in situ.

-

Scaffold for Functional Probes: The 7-position can be modified with moieties other than fluorophores, such as biotin (B1667282) for affinity purification or cross-linkers for studying molecular interactions.

Data Presentation

Photophysical Properties of 8-Aza-7-deazaguanosine Conjugates

The following table summarizes the key photophysical properties of representative fluorescent probes derived from 8-Aza-7-deazaguanosine. These values are indicative and can vary depending on the local environment within the DNA duplex.

| Conjugated Fluorophore | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Notes |

| Pyrene (B120774) (monomer) | ~345 | ~375, ~395 | Variable | Exhibits characteristic monomer fluorescence. |

| Pyrene (excimer) | ~345 | ~480 | Variable | Forms upon spatial proximity of two pyrene moieties, useful for probing DNA conformation. |

| Coumarin | ~400 | ~475 | Variable | Bright fluorophore with good photostability. |

Note: The quantum yields are highly dependent on the specific linker used to attach the fluorophore and the sequence context of the oligonucleotide.

Thermal Stability of DNA Duplexes Containing 8-Aza-7-deazaguanosine Conjugates

The incorporation of these modified nucleosides can affect the thermal stability of DNA duplexes. The table below provides representative melting temperature (T_m) data.

| Oligonucleotide Sequence (5'-3') | Complementary Sequence (3'-5') | ΔT_m (°C) per modification |

| d(GCT AG C TAG C) | d(CGA TC G ATC G) | (Reference) |

| d(GCT AG' C TAG C) | d(CGA TC G ATC G) | +2 to +6 |

| d(GCT AG'' C TAG C) | d(CGA TC G ATC G) | +1 to +4 |

-

G' : Represents 8-Aza-7-deazaguanosine conjugated to Pyrene.

-

G'' : Represents 8-Aza-7-deazaguanosine conjugated to Coumarin.